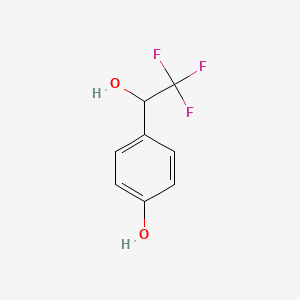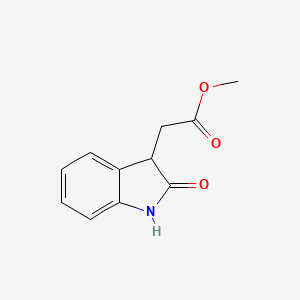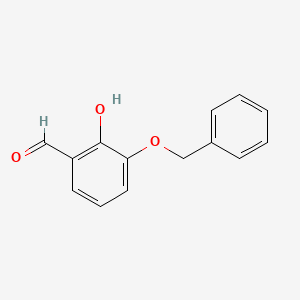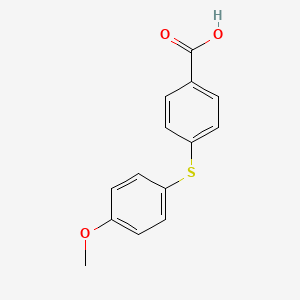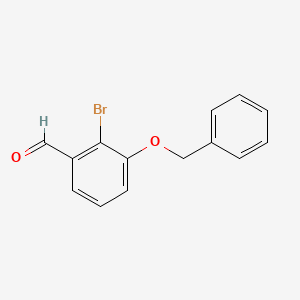
3-Fluoro-4-nitrobenzamide
Vue d'ensemble
Description
3-Fluoro-4-nitrobenzamide is a chemical compound used as a pharmaceutical intermediate . It has been used in the development of low molecular weight peptidomimetic inhibitors with hydrophobic pocket binding properties and moderate fusion inhibitory activity against HIV-1 gp41-mediated cell fusion .
Synthesis Analysis
In a multi-step synthetic sequence, 4-fluoro-3-nitrobenzoic acid was converted into benzimidazole bis-heterocycles . This process involved the intermediacy of benzimidazole linked ortho-chloro amines .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-nitrobenzamide is represented by the formula C7H5FN2O3 . The InChI code for this compound is 1S/C7H5FN2O3/c8-5-2-1-4 (7 (9)11)3-6 (5)10 (12)13/h1-3H, (H2,9,11) .Chemical Reactions Analysis
The compound has been used in the preparation of novel benzimidazoles having antimycobacterial activity . It has also been used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .Physical And Chemical Properties Analysis
3-Fluoro-4-nitrobenzamide is a solid substance . It has a molecular weight of 184.13 . The compound has a melting point of 150-155°C .Applications De Recherche Scientifique
PET Imaging Ligand
3-Fluoro-4-nitrobenzamide derivatives have shown potential in the field of Positron Emission Tomography (PET) imaging. Compounds synthesized from this chemical, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have demonstrated high affinity and selectivity to sigma receptors. This makes them suitable as PET imaging ligands for studying sigma receptors in the human brain, which can have applications in neurology and oncology. The effectiveness of these compounds in PET imaging was supported by their tissue distribution in mice and selective uptake in rat brains. The radioligand synthesized from these compounds showed high uptake and constant radioactivity in organs like the brain, heart, liver, lungs, spleen, kidneys, and small intestine over time, indicating its potential for detailed imaging studies (Shiue et al., 1997).
Synthesis of Fluoronitrobenzamides
The synthesis of fluoronitrobenzamides, including 3-Fluoro-4-nitrobenzamide, has been explored for various applications. A method for synthesizing 2-Fluoro-4-nitrobenzoic acid, a precursor to N-methyl-2-fluoro-4-nitrobenzamide, was developed with good yield. This process involves oxidation of 2-fluoro-4-nitrotoluene and subsequent steps to produce the desired compound. These compounds are important intermediates in pharmaceutical and chemical research, with potential applications in developing new drugs and materials (Xu et al., 2013).
Chemotherapeutic Activity
Certain derivatives of 3-Fluoro-4-nitrobenzamide have been studied for their potential chemotherapeutic activity. For instance, 4-iodo-3-nitrobenzamide and its derivatives have shown action against various tumor cells. The prodrug is reduced in tumor cells to an active form, which can kill the cells. This indicates the potential of these compounds in developing new cancer treatments. Their activity seems to be associated with the induction of cell death in tumor cells, highlighting their relevance in oncology (Mendeleyev et al., 1995).
Safety And Hazards
Orientations Futures
While specific future directions for 3-Fluoro-4-nitrobenzamide are not mentioned in the search results, its use in the development of inhibitors against HIV-1 gp41-mediated cell fusion and in the preparation of novel benzimidazoles having antimycobacterial activity suggest potential applications in the field of medicinal chemistry.
Propriétés
IUPAC Name |
3-fluoro-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHYKLBLOPFXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465388 | |
| Record name | 3-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitrobenzamide | |
CAS RN |
3556-52-3 | |
| Record name | 3-Fluoro-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


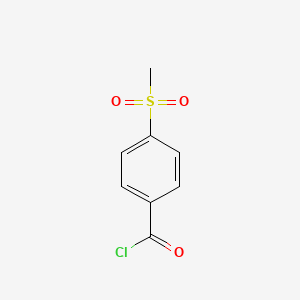
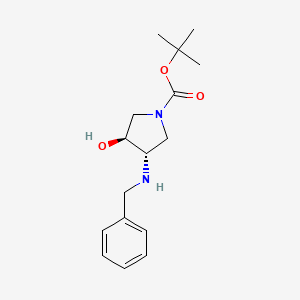



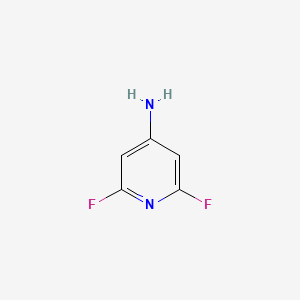
![Isoxazolo[5,4-c]pyridin-3-ol](/img/structure/B1312757.png)
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
